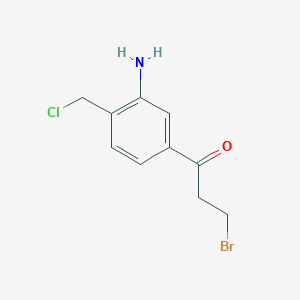

1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one

Descripción

1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one is a brominated aromatic ketone featuring a chloromethyl-substituted phenyl ring with an amino group at the meta position.

Key structural attributes include:

- Aromatic system: A 3-amino-4-(chloromethyl)phenyl group, enabling hydrogen bonding (via -NH₂) and nucleophilic substitution (via -CH₂Cl).

- Bromopropanone: A 3-bromo-substituted propan-1-one, which may participate in elimination or substitution reactions.

Propiedades

Fórmula molecular |

C10H11BrClNO |

|---|---|

Peso molecular |

276.56 g/mol |

Nombre IUPAC |

1-[3-amino-4-(chloromethyl)phenyl]-3-bromopropan-1-one |

InChI |

InChI=1S/C10H11BrClNO/c11-4-3-10(14)7-1-2-8(6-12)9(13)5-7/h1-2,5H,3-4,6,13H2 |

Clave InChI |

FVXZFNZVSCVXLX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1C(=O)CCBr)N)CCl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(3-Amino-4-(chloromethyl)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while the bromopropanone moiety can be reduced to form alcohols or alkanes.

Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

- Substituted derivatives with various functional groups replacing the chlorine atom.

- Oxidized products such as nitro or nitroso compounds.

- Reduced products such as alcohols or alkanes.

Aplicaciones Científicas De Investigación

1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.

Mecanismo De Acción

The mechanism of action of 1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one depends on its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the amino and chloromethyl groups allows for specific binding interactions, while the bromopropanone moiety can participate in covalent modifications of target proteins.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

Chloromethyl-Substituted Analogs

- 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) (): Lacks the amino group and bromopropanone but shares the chloromethylphenyl motif. Melting point: 137.3–138.5°C, suggesting higher crystallinity compared to non-polar analogs. The sulfonyl group enhances electrophilicity, differing from the amino group in the target compound, which may increase solubility in polar solvents .

-

- Feature a chloromethyl-thiazolylphenyl backbone (e.g., 8a: 1-(4-(4-(chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea).

- Chloromethyl groups here are part of a heterocyclic system, limiting direct comparison but highlighting versatility in chloromethyl applications (e.g., antimicrobial agents).

- Yields: 50.3–58.1%, indicating moderate synthetic efficiency for such derivatives .

Brominated Ketones

- 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one (): Synthesized via bromination of an enone precursor, followed by elimination. Reaction conditions: 24-hour stirring in chloroform, suggesting prolonged timelines for bromine incorporation .

- 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one (): A β-amino ketone with a bromoanilino group. Structural similarity to the target compound lies in the amino-ketone framework, which is critical for hydrogen bonding (N–H⋯O interactions form centrosymmetric dimers) . Synthesis employs Ag₃PW₁₂O₄₀ catalysis, indicating advanced catalytic methods for amino-ketone formation .

Physical and Spectroscopic Properties

Actividad Biológica

1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one is a synthetic organic compound notable for its unique structural features, including an amino group, a bromopropanone moiety, and a chloromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃BrClN

- Molecular Weight : Approximately 276.56 g/mol

- Functional Groups :

- Amino group (-NH₂)

- Chloromethyl group (-CH₂Cl)

- Bromopropanone moiety

The presence of these functional groups contributes to the compound's reactivity and interaction with biological systems, making it a candidate for various therapeutic applications.

The biological activity of 1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one is primarily attributed to its ability to interact with specific molecular targets within cells. The amino group can act as a nucleophile, while the bromine atom serves as a leaving group in substitution reactions. Additionally, the chloromethyl group can participate in further reactions such as alkylation or substitution, enhancing the compound's versatility in organic synthesis.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of various pathogens due to its ability to disrupt cellular processes.

- Anticancer Properties : Investigations into its effects on cancer cell lines have shown potential cytotoxicity. For example, studies demonstrate that it can induce apoptosis in cancer cells by activating caspase pathways.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses through interactions with specific receptors or enzymes involved in inflammatory pathways.

Case Studies and Research Findings

Recent studies have explored the biological effects of 1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one in various contexts:

- Cytotoxicity Studies :

- Mechanistic Insights :

- Structural Activity Relationship (SAR) :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Amino-4-(methyl)phenyl)-3-bromopropan-1-one | Methyl instead of chloromethyl | Reduced reactivity; potential for different biological properties |

| 1-(3-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one | Bromine at a different position | Alters steric and electronic properties affecting interaction with targets |

The uniqueness of 1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one lies in its combination of functional groups that allow for diverse chemical reactivity and potential applications in both organic synthesis and medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.